![molecular formula C10H6Cl2N2O2S B2722341 2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid CAS No. 1176121-33-7](/img/structure/B2722341.png)
2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid
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Description
2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid (DCTA) is a synthetic compound that belongs to the class of thiazole carboxylic acids. It has been studied extensively over the past few decades due to its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand for metal complexes. It has also been investigated for its potential biomedical applications, particularly in the field of cancer research. In
Scientific Research Applications
Synthesis and Characterization
- A study involved the synthesis and characterization of organotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, examining their antibacterial and antifungal activities to assess their biological significance (Ali et al., 2002).
- Another research focused on the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, evaluating their fungicidal and antivirus activities, demonstrating significant bioactivity against various fungi and tobacco mosaic virus (Fengyun et al., 2015).
Antimicrobial and Antiviral Activities
- Research on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole highlighted moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi (Sah et al., 2014).
- A study on cross-Claisen condensation of N-Fmoc-amino acids introduced a short and versatile chemical route to orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), valuable for mimicking secondary structures of proteins (Mathieu et al., 2015).
Corrosion Inhibition and Material Science
- Quantum chemical and molecular dynamics simulation studies were conducted on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances on iron metal, providing insights into their potential applications beyond biological activities (Kaya et al., 2016).
properties
IUPAC Name |
2-(3,5-dichloroanilino)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBXYNGAAGBPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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